molecular formula C9H21NO3 B3350966 Triethylamine, 2,2'2''-trimethoxy- CAS No. 3235-51-6

Triethylamine, 2,2'2''-trimethoxy-

Cat. No.: B3350966
CAS No.: 3235-51-6
M. Wt: 191.27 g/mol
InChI Key: QYOCMIVPWWBWGX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Triethylamine, 2,2’2’'-trimethoxy-: is an organic compound with the molecular formula C9H21NO3 and a molecular weight of 191.2679 g/mol . It is a tertiary amine with three methoxy groups attached to the nitrogen atom. This compound is known for its applications in various chemical reactions and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Triethylamine, 2,2’2’'-trimethoxy- typically involves the alkylation of ammonia with ethanol. The reaction can be represented as follows:

NH3+3C2H5OHN(C2H5)3+3H2O\text{NH}_3 + 3 \text{C}_2\text{H}_5\text{OH} \rightarrow \text{N}(\text{C}_2\text{H}_5)_3 + 3 \text{H}_2\text{O} NH3​+3C2​H5​OH→N(C2​H5​)3​+3H2​O

This reaction is carried out under controlled conditions to ensure the formation of the desired product .

Industrial Production Methods: In industrial settings, the production of Triethylamine, 2,2’2’'-trimethoxy- involves catalytic processes to achieve high purity and yield. The use of catalysts such as ZrOCl2·8H2O@nano SiO2 has been explored for efficient synthesis .

Chemical Reactions Analysis

Types of Reactions: Triethylamine, 2,2’2’'-trimethoxy- undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form amines.

    Substitution: It can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like halides (Cl-, Br-) are commonly used in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines .

Scientific Research Applications

Triethylamine, 2,2’2’'-trimethoxy- has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of Triethylamine, 2,2’2’'-trimethoxy- involves its role as a base and nucleophile in chemical reactions. It can donate a pair of electrons to form bonds with electrophiles, facilitating various chemical transformations. The molecular targets and pathways involved depend on the specific reaction and application .

Comparison with Similar Compounds

    Triethylamine: A simpler tertiary amine with the formula N(CH2CH3)3.

    Triethanolamine: An amino alcohol with the formula N(CH2CH2OH)3.

    Trimethylamine: A tertiary amine with the formula N(CH3)3.

Uniqueness: Triethylamine, 2,2’2’'-trimethoxy- is unique due to the presence of three methoxy groups attached to the nitrogen atom, which imparts distinct chemical properties and reactivity compared to other similar compounds .

Properties

IUPAC Name

2-methoxy-N,N-bis(2-methoxyethyl)ethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H21NO3/c1-11-7-4-10(5-8-12-2)6-9-13-3/h4-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYOCMIVPWWBWGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN(CCOC)CCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H21NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00186070
Record name Triethylamine, 2,2'2''-trimethoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00186070
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3235-51-6
Record name Triethylamine, 2,2'2''-trimethoxy-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003235516
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Triethylamine, 2,2'2''-trimethoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00186070
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Triethylamine, 2,2'2''-trimethoxy-
Reactant of Route 2
Reactant of Route 2
Triethylamine, 2,2'2''-trimethoxy-
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
Triethylamine, 2,2'2''-trimethoxy-
Reactant of Route 4
Reactant of Route 4
Triethylamine, 2,2'2''-trimethoxy-
Reactant of Route 5
Reactant of Route 5
Triethylamine, 2,2'2''-trimethoxy-
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
Triethylamine, 2,2'2''-trimethoxy-

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.